Ipratropium-D3 bromide

LC-MS/MS Stable isotope labeling Bioanalytical method validation

Ipratropium-D3 bromide (CAS 22254-24-6) is a deuterium-labeled analog of ipratropium bromide, incorporating three deuterium atoms at the N-methyl position for a +3 Da mass shift. With ≥98% purity and 99 atom% D enrichment, it serves as a stable isotope-labeled internal standard (SIL-IS) for LC-MS/MS quantification in pharmacokinetic and bioequivalence studies, enabling accurate pg/mL-level analysis of low-systemic-bioavailability ipratropium formulations.

Molecular Formula C20H30BrNO3
Molecular Weight 415.4 g/mol
Cat. No. B14023070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIpratropium-D3 bromide
Molecular FormulaC20H30BrNO3
Molecular Weight415.4 g/mol
Structural Identifiers
SMILESCC(C)[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.[Br-]
InChIInChI=1S/C20H30NO3.BrH/c1-14(2)21(3)16-9-10-17(21)12-18(11-16)24-20(23)19(13-22)15-7-5-4-6-8-15;/h4-8,14,16-19,22H,9-13H2,1-3H3;1H/q+1;/p-1/i3D3;
InChIKeyLHLMOSXCXGLMMN-FJCVKDQNSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ipratropium-D3 Bromide: Deuterated Muscarinic Antagonist Standard for High-Precision Analytical Quantification


Ipratropium-D3 bromide is a deuterium-labeled analog of ipratropium bromide (CAS 22254-24-6), a nonselective muscarinic acetylcholine receptor antagonist and bronchodilator [1]. The compound incorporates three deuterium atoms at the N-methyl position, yielding a molecular weight of 415.38 g/mol (formula C20H27D3BrNO3), representing a +3 Da mass shift from the unlabeled parent [2]. It retains the pharmacological profile of ipratropium bromide—binding to M1, M2, and M3 receptors with IC50 values of 2.9 nM, 2 nM, and 1.7 nM, respectively [3]. The compound is supplied as a solid research standard with ≥98.0% purity and 99 atom % D isotopic enrichment . Its primary utility is as a stable isotope-labeled internal standard (SIL-IS) for LC-MS/MS quantification in pharmacokinetic, bioequivalence, and metabolism studies .

Why Non-Deuterated Ipratropium Cannot Substitute for Ipratropium-D3 Bromide in Regulated Bioanalytical Workflows


Substituting unlabeled ipratropium bromide or structurally dissimilar analogs for Ipratropium-D3 bromide as an internal standard introduces systematic quantification errors that compromise analytical validity. Non-deuterated internal standards cannot be distinguished from the target analyte in mass spectrometric detection, failing the fundamental requirement of internal standardization [1]. Structurally related but chemically dissimilar compounds may exhibit divergent extraction recovery, chromatographic retention, and ionization efficiency relative to the analyte, resulting in incomplete correction for matrix effects and sample preparation losses [2]. In contrast, deuterated SIL-IS like Ipratropium-D3 bromide co-elute with the target analyte and share identical physicochemical behavior while generating a distinct +3 Da mass shift, enabling accurate normalization of analyte response [3]. This distinction is particularly critical for ipratropium bromide—a quaternary ammonium compound with low systemic bioavailability (<2% after inhalation) requiring picogram-level sensitivity [4]—where small quantification errors translate to clinically significant deviations in pharmacokinetic parameters.

Quantitative Differentiation of Ipratropium-D3 Bromide: Comparative Evidence for Scientific Selection


Mass Shift and Analytical Resolution: Ipratropium-D3 Bromide vs. Unlabeled Ipratropium Bromide

Ipratropium-D3 bromide differs from unlabeled ipratropium bromide (MW 412.36) by a +3.02 Da mass shift derived from replacement of three N-methyl hydrogen atoms with deuterium (MW 415.38) [1]. This mass difference enables complete mass spectrometric resolution between the internal standard and analyte channels, eliminating cross-signal interference that would occur if unlabeled compound were used as an internal standard [2].

LC-MS/MS Stable isotope labeling Bioanalytical method validation

Isotopic Enrichment Specification: Ipratropium-D3 Bromide Minimum Performance Standard

Ipratropium-D3 bromide is supplied with certified isotopic enrichment of 99 atom % D, ensuring that ≥99% of the molecules contain the specified three-deuterium labeling . Chemical purity is specified at ≥97% (by CP) or ≥98.0% depending on vendor batch .

Isotopic purity Quality control Certificate of analysis

Position-Specific Labeling: Ipratropium-D3 Bromide vs. Alternative Deuterated Forms

Ipratropium-D3 bromide incorporates deuterium specifically at the N-methyl position of the quaternary ammonium group (N-methyl-d3) . This contrasts with alternative deuterated forms such as Ipratropium-D7 bromide (MW 447.5, seven deuterium atoms distributed across the molecule) [1]. The D3 variant provides a smaller, position-defined mass shift (+3 Da) that minimizes potential deuterium isotope effects on chromatographic retention time while maintaining adequate mass separation from the unlabeled analyte [2].

Deuterium labeling Isotope effect Stable isotope synthesis

In-Class Receptor Binding Profile: Ipratropium-D3 Bromide Equivalence to Parent Compound

Ipratropium-D3 bromide retains the pharmacological binding profile of the unlabeled parent compound. Ipratropium bromide demonstrates binding to M1, M2, and M3 muscarinic acetylcholine receptors with IC50 values of 2.9 nM, 2 nM, and 1.7 nM respectively [1]. Comparative studies with other anticholinergics show that tiotropium bromide exhibits approximately 10-11-fold higher in vitro binding affinity than ipratropium bromide across muscarinic receptor subtypes [2]. Glycopyrrolate shows similar nanomolar-range affinity to ipratropium bromide (Ki values 0.5-3.6 nM) with no selectivity across M1-M3 receptors [3]. The deuterium substitution does not alter receptor binding pharmacology, making the D3-labeled compound suitable as a tracer in receptor occupancy studies [4].

Muscarinic receptor Pharmacology Binding affinity

Validated Research and Industrial Applications for Ipratropium-D3 Bromide


LC-MS/MS Method Development and Validation for Pharmacokinetic Studies

Ipratropium-D3 bromide serves as the optimal internal standard for developing and validating LC-MS/MS methods to quantify ipratropium bromide in plasma, urine, or tissue homogenates. The +3 Da mass shift enables distinct SRM channel detection, while the 99 atom % D isotopic enrichment ensures minimal unlabeled background interference [1][2]. This application is essential for pharmacokinetic profiling of inhaled ipratropium formulations, where systemic concentrations fall in the pg/mL range .

Bioequivalence Studies of Generic Ipratropium Bromide Inhalation Products

Regulatory bioequivalence studies require validated bioanalytical methods with stable isotope-labeled internal standards to minimize inter-subject and analytical variability. Ipratropium-D3 bromide enables precise measurement of Cmax and AUC parameters in crossover study designs, meeting the ≤15% CV precision criteria for regulated bioanalysis [1]. The D3 labeling pattern minimizes deuterium isotope effects on retention time, preserving co-elution with the analyte for optimal matrix effect correction [2].

Metabolite Identification and Metabolic Pathway Tracing

The deuterium labeling of Ipratropium-D3 bromide allows for tracking of ipratropium and its metabolites in complex biological systems without the use of radioactive isotopes. Ipratropium bromide undergoes partial metabolism to at least 8 metabolites via hydrolysis and conjugation pathways [1][2]. The stable isotope label enables researchers to distinguish drug-derived metabolites from endogenous compounds in mass spectrometric analysis .

Receptor Binding and Occupancy Studies Requiring Dual Detection

Ipratropium-D3 bromide preserves the native muscarinic receptor binding profile (M1/M2/M3 IC50 values of 2.9/2/1.7 nM respectively) while providing mass-differentiated detection [1]. This enables competitive binding assays where both labeled and unlabeled ipratropium can be simultaneously quantified, facilitating accurate determination of receptor occupancy and binding kinetics without interference between tracer and test compound signals.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ipratropium-D3 bromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.